C-4 Hydroxyl Integrity and Potency: Gigantetrocin A vs. 4(S)-Chloro-4-deoxygigantetrocin A
Chlorination of the C-4 hydroxyl group of Gigantetrocin A produces 4(S)-chloro-4-deoxygigantetrocin A, which demonstrates massively decreased bioactivity. In the brine shrimp lethality test (BST), Gigantetrocin A shows a LC₅₀ of 2.6 µg/mL, while the 4(S)-chloro derivative yields an LC₅₀ of 54.6 µg/mL, representing a 21-fold decrease in potency [1]. Against the A-549 human lung carcinoma cell line, Gigantetrocin A exhibits an ED₅₀ of 2.5 × 10⁻¹ µg/mL compared to >10 µg/mL for the chlorinated analog (>40-fold difference), demonstrating that the free C-4 R-hydroxyl is essential for anticancer activity [1]. This positions Gigantetrocin A as the structurally intact reference standard for any assay sensitive to C-4 modifications.
| Evidence Dimension | Brine Shrimp Lethality (LC₅₀) and Human Lung Carcinoma (A-549 ED₅₀) |
|---|---|
| Target Compound Data | BST LC₅₀ = 2.6 µg/mL; A-549 ED₅₀ = 2.5 × 10⁻¹ µg/mL |
| Comparator Or Baseline | 4(S)-Chloro-4-deoxygigantetrocin A: BST LC₅₀ = 54.6 µg/mL; A-549 ED₅₀ > 10 µg/mL |
| Quantified Difference | 21-fold higher BST potency; >40-fold higher A-549 potency |
| Conditions | 7-day MTT cytotoxicity assay (A-549, MCF-7, HT-29, A-498, PC-3, PaCa-2); Brine Shrimp Lethality Test (BST). Adriamycin as positive control. |
Why This Matters
Procurement of authentic Gigantetrocin A, rather than chlorinated degradation products or synthetic intermediates, is critical for assays where C-4 hydroxyl-dependent potency underlies the mechanism of interest.
- [1] Ye Q, Shi G, He K, McLaughlin JL. Chlorinated annonaceous acetogenins and their bioactivities. J Nat Prod. 1996;59(10):994-996. View Source
